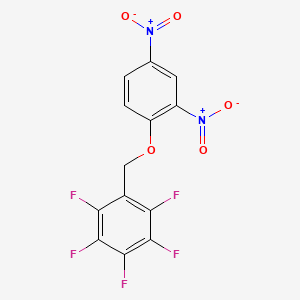
2-Aminooctadec-8-ene-1,3,4-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminooctadec-8-ene-1,3,4-triol typically involves the use of long-chain fatty acids and amino alcohols. One common method includes the condensation of a long-chain aldehyde with an amino alcohol, followed by reduction and hydroxylation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 2-Aminooctadec-8-ene-1,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated sphingoid bases.
Substitution: Formation of N-acylated or N-sulfonated derivatives.
科学研究应用
2-Aminooctadec-8-ene-1,3,4-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex sphingolipids.
Biology: Studied for its role in cell signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders and cancer.
Industry: Utilized in the production of cosmetics and pharmaceuticals
作用机制
The mechanism of action of 2-Aminooctadec-8-ene-1,3,4-triol involves its incorporation into cellular membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including enzymes involved in sphingolipid metabolism and receptors on the cell surface .
相似化合物的比较
Phytosphingosine: Differs by having an additional hydroxyl group at C4 instead of a double bond.
Sphingosine: Lacks the hydroxyl group at C4 and has a trans-double bond between C4 and C5.
Uniqueness: 2-Aminooctadec-8-ene-1,3,4-triol is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity compared to other sphingoid bases .
属性
CAS 编号 |
81520-97-0 |
|---|---|
分子式 |
C18H37NO3 |
分子量 |
315.5 g/mol |
IUPAC 名称 |
2-aminooctadec-8-ene-1,3,4-triol |
InChI |
InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h10-11,16-18,20-22H,2-9,12-15,19H2,1H3 |
InChI 键 |
CQKNELOTFUSOTP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC=CCCCC(C(C(CO)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




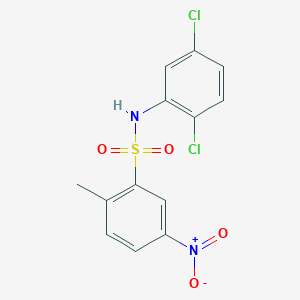
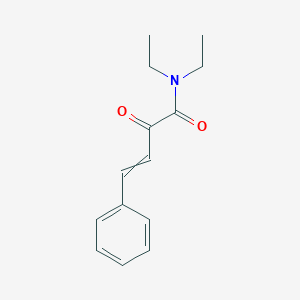
![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/structure/B14421276.png)
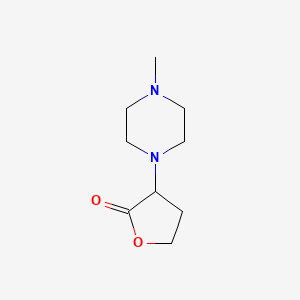
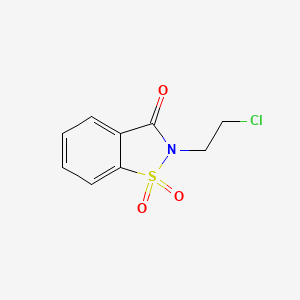
![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)
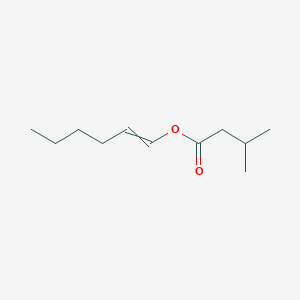
![1-(1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14421304.png)
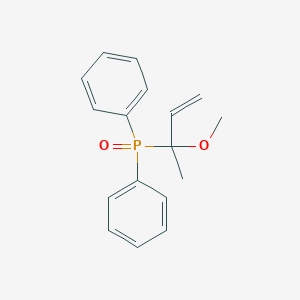
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine](/img/structure/B14421309.png)
![[3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate](/img/structure/B14421312.png)
